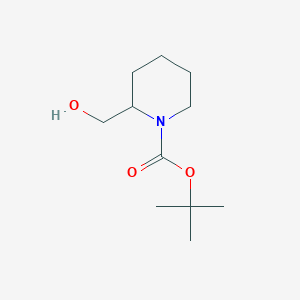
N-Boc-哌啶-2-甲醇
概述
描述
N-Boc-piperidine-2-methanol, also known as 2-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
科学研究应用
N-Boc-piperidine-2-methanol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: N-Boc-piperidine-2-methanol is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty materials
作用机制
Target of Action
It’s known that piperidine derivatives, which n-boc-piperidine-2-methanol is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known to be a reactant for synthesis of various compounds, including piperazine derivatives for orally active acetyl-coa carboxylase 1/2 non-selective inhibitors, 2-aryl and 2-vinyl piperidines, and allosteric igf-1r inhibitors .
Biochemical Pathways
It’s known to be a reactant for synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
The wide range of therapeutic applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
N-Boc-piperidine-2-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of heterocyclic compounds and inhibitors of factor Xa . The interactions of N-Boc-piperidine-2-methanol with these biomolecules are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the activity and stability of the enzymes and proteins involved.
Cellular Effects
N-Boc-piperidine-2-methanol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including N-Boc-piperidine-2-methanol, have been reported to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of N-Boc-piperidine-2-methanol involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, N-Boc-piperidine-2-methanol is used in the synthesis of inhibitors of factor Xa, a key enzyme in the coagulation cascade . By inhibiting factor Xa, the compound can modulate blood clotting processes. Additionally, N-Boc-piperidine-2-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-piperidine-2-methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Boc-piperidine-2-methanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to N-Boc-piperidine-2-methanol in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of N-Boc-piperidine-2-methanol vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, N-Boc-piperidine-2-methanol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-Boc-piperidine-2-methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for the compound’s bioavailability and pharmacokinetics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of N-Boc-piperidine-2-methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, N-Boc-piperidine-2-methanol can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution processes are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
N-Boc-piperidine-2-methanol exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, N-Boc-piperidine-2-methanol can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of N-Boc-piperidine-2-methanol is essential for elucidating its molecular mechanisms and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-piperidine-2-methanol can be synthesized through various methodsThis can be achieved through a series of reactions, including nucleophilic substitution and reduction reactions .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-piperidine-2-methanol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protecting groups, such as Boc, to prevent unwanted side reactions and to facilitate the selective functionalization of the piperidine ring .
化学反应分析
Types of Reactions
N-Boc-piperidine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as carboxylic acids, alcohols, and substituted piperidines .
相似化合物的比较
Similar Compounds
- N-Boc-4-piperidinemethanol
- N-Boc-pyrrolidine
- 2-Piperidinemethanol
Uniqueness
N-Boc-piperidine-2-methanol is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the hydroxymethyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377171 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-00-9 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
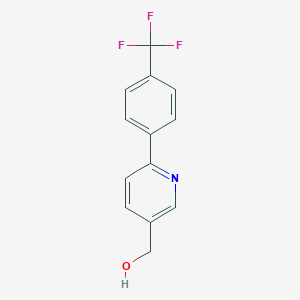
![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
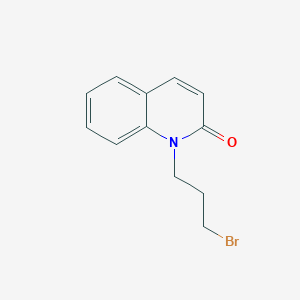
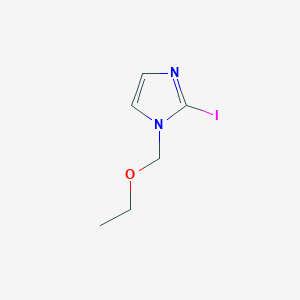

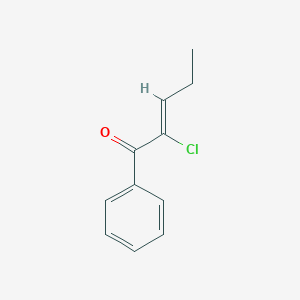
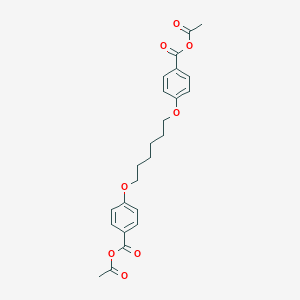

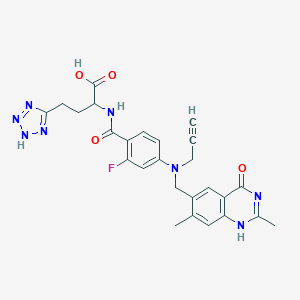
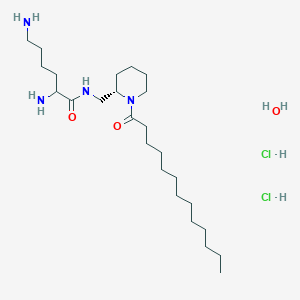
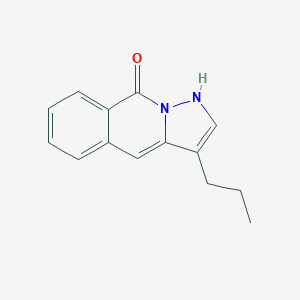
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

